8-Bromoisoquinolin-5-amine
Overview
Description
8-Bromoisoquinolin-5-amine is an organic compound with the molecular formula C9H7BrN2 It is a derivative of isoquinoline, where a bromine atom is substituted at the 8th position and an amino group at the 5th position
Scientific Research Applications
8-Bromoisoquinolin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds like 5-aminoisoquinoline have been shown to interact with uncharacterized proteins in organisms like trypanosoma brucei brucei .
Mode of Action
It is likely that the compound interacts with its targets via the amine functional group, which is known to form amides and serve as a directing group in organic synthesis .
Pharmacokinetics
Similar compounds like 5-aminoisoquinoline have been shown to have high gastrointestinal absorption and are predicted to be blood-brain barrier permeant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Bromoisoquinolin-5-amine. For instance, the compound is stored at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific cellular environments may also influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoisoquinolin-5-amine typically involves the bromination of isoquinoline followed by amination. One common method involves the reaction of 5-aminoisoquinoline with bromine in the presence of a suitable catalyst. For example, 5-aminoisoquinoline can be combined with aluminium trichloride and heated at 80°C to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The process often involves the use of continuous flow reactors to ensure consistent product quality and yield. The bromination and subsequent amination steps are optimized for large-scale production, ensuring high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
8-Bromoisoquinolin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different amino and hydroxyl derivatives.
Comparison with Similar Compounds
Similar Compounds
5-Aminoisoquinoline: Similar structure but lacks the bromine atom.
8-Bromoisoquinoline: Similar structure but lacks the amino group.
Isoquinoline: The parent compound without any substitutions.
Uniqueness
8-Bromoisoquinolin-5-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its analogs .
Properties
IUPAC Name |
8-bromoisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBVOESPWKJXOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=CC2=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621830 | |
Record name | 8-Bromoisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90721-34-9 | |
Record name | 8-Bromoisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Bromoisoquinolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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